

# Metol: Versatile Applications in Material Science and Electrochemistry

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**Metol** (p-Methylaminophenol Sulfate) is a well-established organic compound, renowned for its role as a developing agent in black-and-white photography. Beyond this traditional application, **Metol**'s chemical properties as a reducing agent and its interaction with metal surfaces have led to its exploration in various fields within material science and electrochemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging **Metol**'s potential in these advanced applications.

### **Corrosion Inhibition**

**Metol** has demonstrated efficacy as a corrosion inhibitor for mild steel in acidic environments. Its mechanism of action involves the adsorption of **Metol** molecules onto the metal surface, forming a protective layer that impedes the corrosive process. The aromatic ring and heteroatoms (nitrogen and oxygen) in the **Metol** molecule are believed to play a crucial role in the adsorption process.

## **Quantitative Data: Corrosion Inhibition Efficiency**

The inhibition efficiency of **Metol** on mild steel has been quantified using weight loss measurements in both hydrochloric acid (HCl) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) solutions. The data indicates that the inhibition efficiency increases with the concentration of **Metol**.[1][2]



Concentration of Metol (M)	Corrosion Rate (mpy) in 1M HCl	Inhibition Efficiency (%) in 1M HCl	Corrosion Rate (mpy) in 0.5M H <sub>2</sub> SO <sub>4</sub>	Inhibition Efficiency (%) in 0.5M H <sub>2</sub> SO <sub>4</sub>
0.00	61.5	-	10.1	-
0.02	8.5	86.2	4.8	52.4
0.04	5.2	91.5	3.1	69.3
0.06	3.1	94.9	2.5	75.2
0.08	2.5	95.9	1.9	81.2
0.10	2.5	95.9	1.9	81.2

Table 1: Corrosion rate and inhibition efficiency of **Metol** for mild steel in acidic solutions at room temperature, determined by weight loss measurements.[1][2]

Electrochemical studies further elucidate the mixed-type inhibition behavior of **Metol**, affecting both anodic and cathodic reactions.

Concentration of Metol (M)	Ecorr (mV vs SCE) in 1M HCl	Icorr (mA/cm²) in 1M HCI	Inhibition Efficiency (%) in 1M HCI
0.00	-481	1.15	-
0.02	-490	0.28	75.7
0.04	-495	0.15	86.9
0.06	-501	0.09	92.2
0.08	-503	0.07	93.9
0.10	-503	0.07	93.9

Table 2: Electrochemical polarization parameters for mild steel in 1M HCl in the absence and presence of **Metol**.



## **Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)**

This protocol outlines the procedure for determining the corrosion inhibition efficiency of **Metol** on mild steel using the weight loss method.

#### Materials:

- Mild steel coupons of known dimensions
- 1M Hydrochloric acid (HCl) solution
- 0.5M Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) solution
- **Metol** (p-Methylaminophenol Sulfate)
- Acetone
- Emery papers of various grades (e.g., 600, 800, 1200)
- Analytical balance (accurate to 0.1 mg)
- Desiccator
- Glass beakers and hooks

### Procedure:

- Coupon Preparation: Mechanically polish the mild steel coupons with a series of emery papers to achieve a smooth, mirror-like surface.
- Degreasing: Degrease the polished coupons by washing with acetone and then distilled water.
- Drying and Weighing: Dry the coupons thoroughly and store them in a desiccator. Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W<sub>1</sub>).

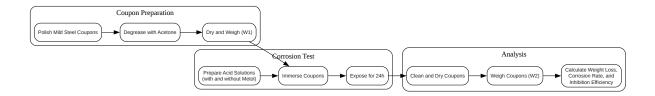
## Methodological & Application





- Inhibitor Solution Preparation: Prepare solutions of 1M HCl and 0.5M H<sub>2</sub>SO<sub>4</sub> containing various concentrations of **Metol** (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.10 M). Prepare blank solutions of 1M HCl and 0.5M H<sub>2</sub>SO<sub>4</sub> without **Metol**.
- Immersion: Immerse the pre-weighed coupons in the respective blank and inhibitor solutions using glass hooks. Ensure the coupons are fully submerged.
- Exposure: Allow the coupons to remain in the solutions for a specified period (e.g., 24 hours) at room temperature.
- Cleaning: After the immersion period, carefully remove the coupons from the solutions.
- Post-Cleaning and Weighing: Wash the coupons with distilled water, dry them, and re-weigh them to determine the final weight (W<sub>2</sub>).
- Calculations:
  - Calculate the weight loss ( $\Delta W$ ) for each coupon:  $\Delta W = W_1 W_2$ .
  - Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × ΔW) / (A × T × D) where K is a constant (3.45 × 10<sup>6</sup> for mpy), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
  - Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR\_blank CR\_inhibitor) / CR\_blank] × 100 where CR\_blank is the corrosion rate in the blank solution and CR\_inhibitor is the corrosion rate in the inhibitor solution.





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Workflow for Corrosion Inhibition Evaluation.

## **Synthesis of Silver Nanoparticles**

**Metol**'s reducing properties make it a suitable agent for the chemical synthesis of silver nanoparticles (AgNPs) from a silver salt precursor. In this process, **Metol** reduces silver ions (Ag<sup>+</sup>) to silver atoms (Ag<sup>0</sup>), which then nucleate and grow into nanoparticles. A stabilizing agent is typically used to prevent the aggregation of the newly formed nanoparticles.

## Experimental Protocol: Synthesis of Silver Nanoparticles using Metol

This protocol describes a method for synthesizing silver nanoparticles using **Metol** as the reducing agent and polyvinylpyrrolidone (PVP) as a stabilizing agent.

### Materials:

- Silver nitrate (AgNO<sub>3</sub>)
- Metol (p-Methylaminophenol Sulfate)
- Polyvinylpyrrolidone (PVP)
- Deionized water



- Ethanol
- Magnetic stirrer with heating plate
- Round bottom flask
- Condenser
- Beakers, graduated cylinders, and pipettes

#### Procedure:

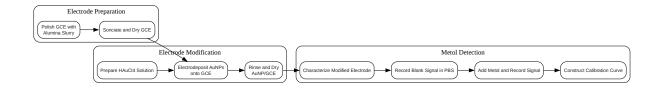
- Preparation of Silver Nitrate Solution: Dissolve a specific amount of silver nitrate in deionized water to prepare a stock solution (e.g., 0.01 M).
- Preparation of **Metol** Solution: Dissolve a calculated amount of **Metol** in deionized water to prepare a reducing agent solution (e.g., 0.02 M). The molar ratio of **Metol** to AgNO₃ can be varied to control the particle size.
- Preparation of Stabilizer Solution: Dissolve PVP in deionized water to create a stabilizer solution (e.g., 1% w/v).
- Reaction Setup: In a round bottom flask, add the PVP solution and the silver nitrate solution. Heat the mixture to a specific temperature (e.g., 80-100 °C) under constant stirring. Attach a condenser to the flask to prevent solvent evaporation.
- Reduction Step: Once the solution reaches the desired temperature, add the Metol solution dropwise to the flask while maintaining vigorous stirring.
- Observation: A color change in the solution (e.g., from colorless to yellowish-brown) indicates
  the formation of silver nanoparticles. The final color depends on the size and shape of the
  nanoparticles.
- Reaction Completion: Continue heating and stirring for a specified period (e.g., 1-2 hours) to ensure the complete reduction of silver ions.
- Cooling and Purification: Allow the solution to cool to room temperature. The synthesized silver nanoparticles can be purified by centrifugation and washing with deionized water and



ethanol to remove unreacted reagents and byproducts.

 Characterization: The size, shape, and optical properties of the synthesized silver nanoparticles can be characterized using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).





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### References

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